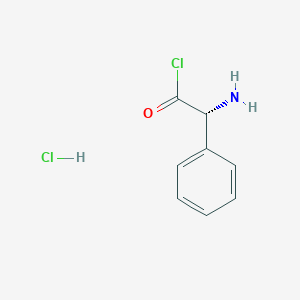

(R)-(-)-2-Phenylglycine chloride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-2-phenylacetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVFCAFBYHYGEE-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892163 | |

| Record name | Phenylglycine acid chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Readily hydrolyzes in water to D-phenylglycine; [IUCLID] Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Phenylglycine acid chloride hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

39878-87-0 | |

| Record name | Benzeneacetyl chloride, α-amino-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglycine acid chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride, .alpha.-amino-, hydrochloride (1:1), (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylglycine acid chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-α-(chloroformyl)benzylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-PHENYLACETYL CHLORIDE HYDROCHLORIDE, D-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07V2DD878H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to (R)-(-)-2-Phenylglycine Chloride Hydrochloride: Mechanism of Action in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Chiral Building Block

(R)-(-)-2-Phenylglycine chloride hydrochloride is a specialized chiral amino acid derivative of significant importance in the pharmaceutical industry.[1][2] While the term "mechanism of action" typically evokes a biological pathway, for this compound, its mechanism is rooted in its chemical reactivity. It functions not as a therapeutic agent itself, but as an indispensable starting material—a chiral building block—for the synthesis of several life-saving semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin.[3][4]

The precise three-dimensional structure, or stereochemistry, of a drug is often paramount to its efficacy and safety.[5][6][7] Biological systems, such as enzymes and receptors, are inherently chiral and interact selectively with only one of a drug's two mirror-image forms (enantiomers).[6][8] This guide elucidates the chemical "mechanism of action" of this compound, detailing how its unique structure and reactivity are leveraged to construct the specific stereochemistry required for the biological activity of these critical antibiotics. Understanding this mechanism is fundamental for drug development professionals engaged in the synthesis, optimization, and quality control of β-lactam therapeutics.

Physicochemical and Structural Properties

This compound, also known by its IUPAC name (2R)-2-amino-2-phenylacetyl chloride hydrochloride, is a white to off-white crystalline solid.[1][9] The compound is sensitive to moisture and readily hydrolyzes.[3][9] Its structure combines a reactive acyl chloride group with a chiral center at the alpha-carbon, which bears an amino group protonated as a hydrochloride salt. This combination dictates its specific application and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 39878-87-0 | [9][10] |

| Molecular Formula | C₈H₉Cl₂NO | [3][9] |

| Molecular Weight | 206.07 g/mol | [3][9] |

| Appearance | White to off-white crystalline powder/solid | [1][9] |

| Melting Point | ~117-177 °C (decomposes) | [9][10] |

| Solubility | Soluble in water (due to ionic nature) | [9] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--Cl)N.Cl | [3] |

Core Mechanism of Action: Stereoselective N-Acylation

The primary mechanism of action for this compound is its function as a stereospecific acylating agent. It is designed to transfer its (R)-phenylglycyl group to a target molecule, most notably the 6-amino group of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillins.[11][12]

The key steps of this mechanism are:

-

Nucleophilic Attack: The primary amino group of 6-APA acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride in this compound.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This step forms the new amide bond.

-

Acid Quenching: The reaction generates hydrochloric acid (HCl) as a byproduct. In industrial synthesis, an acid acceptor or base (e.g., urea, triethylamine) is used to neutralize the HCl, which would otherwise react with the amino groups present.[13][14]

Crucially, this reaction proceeds with the retention of the stereochemical configuration at the alpha-carbon. The (R)-configuration of the phenylglycine side chain is essential for the resulting antibiotic's ability to effectively bind to and inhibit bacterial DD-transpeptidase enzymes, which are responsible for building the bacterial cell wall.[12] This inhibition leads to cell lysis and the ultimate antibacterial effect.[11]

Caption: N-Acylation of 6-APA to form Ampicillin.

Experimental Workflow: Illustrative Synthesis of Ampicillin

The synthesis of ampicillin serves as a quintessential example of the application of this compound. Industrial processes often involve silylation of the 6-APA to protect its carboxyl group and improve solubility in organic solvents.[13][14]

Step-by-Step Methodology:

-

Silylation of 6-APA: Suspend 6-aminopenicillanic acid (6-APA) in an aprotic solvent (e.g., dichloromethane). Add a silylating agent (e.g., trimethylchlorosilane) in the presence of a base (e.g., triethylamine) to form the silylated 6-APA derivative. This protects the carboxylic acid and increases solubility.

-

Acylation Reaction: Cool the reaction mixture (typically to -10°C to 0°C). Add an acid acceptor, such as urea.[13]

-

Addition of Acylating Agent: Slowly add this compound to the cooled mixture. Maintain the temperature below 20°C.

-

Hydrolysis (De-silylation): After the acylation is complete, add water to the reaction mixture to hydrolyze the silyl ester and any remaining silylating agent. During this step, the pH is typically adjusted to ~1.5-2.0.[13]

-

Precipitation and Isolation: Adjust the pH of the aqueous solution to the isoelectric point of ampicillin (pH ~4.5-5.0). This causes the product, ampicillin trihydrate, to precipitate.

-

Purification: The precipitated solid is collected by filtration, washed, and dried to yield purified ampicillin trihydrate.

Caption: Experimental workflow for ampicillin synthesis.

Self-Validating System: Analytical Characterization and Chiral Integrity

Ensuring the chemical purity and, most importantly, the enantiomeric excess (ee) of the final product is a critical, self-validating step in the synthesis. The biological activity of the resulting antibiotic is directly tied to the stereochemical integrity of the (R)-phenylglycyl side chain.[5][7] Using a starting material that is not enantiopure could result in a final product with reduced efficacy or altered pharmacological properties.[5][7]

A robust analytical protocol is essential for quality control.

| Analytical Technique | Purpose | Expected Outcome |

| Chiral High-Performance Liquid Chromatography (HPLC) | To determine enantiomeric excess (ee) and chemical purity. This is the gold standard for separating and quantifying enantiomers.[15][16] | A single major peak corresponding to the (R)-enantiomer of the final product (e.g., ampicillin), with the peak for the (S)-enantiomer below the specified limit (typically >99% ee). |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | To confirm the chemical structure and identity of the compound. Can also be used for chiral analysis with a chiral derivatizing agent.[15][17][18] | The resulting spectrum should match the reference spectrum for the target molecule, confirming the correct covalent structure has been formed. |

| Infrared (IR) Spectroscopy | To identify key functional groups (e.g., amide C=O, β-lactam C=O, N-H bonds). | Presence of characteristic absorption bands confirming the successful formation of the amide bond and the integrity of the β-lactam ring. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the final product. | The observed molecular ion peak should match the calculated molecular weight of the target antibiotic. |

The choice between methods like Chiral HPLC and NMR for enantiomeric purity often depends on the specific need; HPLC offers high sensitivity for routine QC, while NMR can be faster for screening purposes.[15]

Conclusion

This compound is a classic example of how fundamental principles of organic chemistry—reactivity, stereochemistry, and reaction mechanisms—are directly applied to solve critical challenges in drug development. Its "mechanism of action" is not biological but chemical; it acts as a highly efficient and stereospecific acylating agent. By delivering the essential (R)-phenylglycyl side chain while preserving its chiral integrity, this compound enables the large-scale synthesis of some of the world's most important antibiotics. For researchers and scientists, a thorough understanding of this mechanism is vital for process optimization, impurity profiling, and the development of next-generation β-lactam therapeutics.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H9Cl2NO | CID 170253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. nbinno.com [nbinno.com]

- 6. pharma.researchfloor.org [pharma.researchfloor.org]

- 7. pure-synth.com [pure-synth.com]

- 8. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 9. Buy this compound (EVT-295213) | 39878-87-0 [evitachem.com]

- 10. This compound | 39878-87-0 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US4248780A - Process for preparing ampicillin - Google Patents [patents.google.com]

- 14. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. koreascience.kr [koreascience.kr]

- 18. researchgate.net [researchgate.net]

physical and chemical properties of (R)-(-)-2-Phenylglycine chloride hydrochloride

An In-depth Technical Guide to (R)-(-)-2-Phenylglycine Chloride Hydrochloride: Properties, Characterization, and Applications

Introduction: The Significance of a Chiral Building Block

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, stands as a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structural architecture, featuring a defined stereocenter at the α-carbon and a highly reactive acyl chloride, makes it an invaluable intermediate for the asymmetric synthesis of complex, biologically active molecules.[1] This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of its core physical and chemical properties, validated analytical protocols, and key synthetic applications. Understanding these characteristics is paramount for its effective handling, characterization, and strategic implementation in synthetic workflows targeting novel therapeutics, particularly in the realms of neurological and cardiovascular medicine.[1]

Identified by its CAS Registry Number 39878-87-0 , this compound possesses the molecular formula C₈H₉Cl₂NO and a molecular weight of approximately 206.07 g/mol .[1][3] Its hydrochloride salt form enhances water solubility, a common strategy in pharmaceutical chemistry to improve the handling and reactivity of amine-containing intermediates.[1]

PART 1: Core Physicochemical Properties

The physical and chemical properties of a synthetic intermediate dictate its storage, handling, and reaction conditions. This compound is typically a white to off-white or light brown crystalline solid.[1][2][3] Its properties are fundamentally linked to the presence of ionic functional groups and its inherent chirality.[1]

Physical Data Summary

The key physical descriptors of this compound are summarized below. These values are critical for laboratory handling, solvent selection, and preliminary characterization.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Molecular Formula | C₈H₉Cl₂NO | [1][3] |

| Molecular Weight | 206.07 g/mol | [1][3] |

| Melting Point | Approx. 117-177 °C (decomposes) | [1][4][5] |

| Solubility | Soluble in water | [1] |

| Optical Activity | Exhibits optical activity due to the (R)-enantiomer | [2] |

Note: The reported melting point varies, often with decomposition, which is common for reactive acid chlorides.

Chemical Structure and Reactivity

The reactivity of this compound is dominated by the electrophilic acyl chloride group. This functional group is highly susceptible to nucleophilic attack, making the compound an excellent acylating agent.

Key Reactive Traits:

-

Moisture Sensitivity: The compound readily hydrolyzes in the presence of water or atmospheric moisture to yield (R)-(-)-2-Phenylglycine hydrochloride.[3] This necessitates storage under inert, anhydrous conditions to maintain its integrity.[6]

-

Nucleophilic Acyl Substitution: It reacts readily with a wide range of nucleophiles. For instance, with alcohols, it forms esters, and with primary or secondary amines, it forms amides. This reactivity is the foundation of its utility in peptide synthesis and the construction of other complex organic molecules.[7]

-

Stability: While reactive, the compound is stable when stored correctly in a dry, cool, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[6][8]

Below is a diagram illustrating the fundamental reactivity of this compound with common nucleophiles, a core principle validating its role as a synthetic intermediate.

References

- 1. Buy this compound (EVT-295213) | 39878-87-0 [evitachem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C8H9Cl2NO | CID 170253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 39878-87-0 [chemicalbook.com]

- 5. CAS#:39878-87-0 | (R)-2-Amino-2-phenylacetyl chloride hydrochloride | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. (R)-(-)-2-Phenylglycine Chloride HCl | Axios Research [axios-research.com]

- 8. chemicalbook.com [chemicalbook.com]

synthesis route for (R)-(-)-2-Phenylglycine chloride hydrochloride

An In-Depth Technical Guide to the Synthesis of (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Executive Summary: (R)-(-)-2-Phenylglycine and its derivatives are critical chiral building blocks in the pharmaceutical industry, most notably in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin.[1] The conversion of this valuable amino acid into its highly reactive acyl chloride hydrochloride form provides a versatile intermediate for peptide coupling and other synthetic transformations. This guide presents a robust, two-part synthetic strategy, prioritizing efficiency, high enantiomeric purity, and operational clarity for researchers and drug development professionals. Part A details a state-of-the-art chemoenzymatic approach for the asymmetric synthesis of the (R)-(-)-2-Phenylglycine precursor, leveraging a dynamic kinetic resolution. Part B provides a detailed protocol for the subsequent conversion of the amino acid into the target this compound using standard, reliable chlorination chemistry.

Introduction

(R)-(-)-2-Phenylglycine is a non-proteinogenic α-amino acid whose stereochemistry is essential for the biological activity of numerous pharmaceutical compounds.[2] Its synthesis in high enantiomeric purity is a key challenge. While classical methods often rely on the resolution of racemic mixtures, modern asymmetric synthesis offers a more direct and efficient route.[2] The subsequent conversion to the acyl chloride hydrochloride enhances its utility as a synthetic intermediate.[3][4] This acyl chloride is highly reactive, but the hydrochloride salt form protects the amine functionality, preventing self-polymerization and allowing for selective reactions at the carboxyl group.[5][6]

This document provides a comprehensive overview of a preferred synthetic pathway, explaining the causality behind procedural choices and grounding the methodology in authoritative literature.

Part A: Enantioselective Synthesis of (R)-(-)-2-Phenylglycine via Chemoenzymatic Strecker Reaction

The Strecker synthesis, a three-component reaction between an aldehyde, ammonia, and cyanide, is a foundational method for producing α-amino acids.[7][8] To achieve the required enantioselectivity for (R)-phenylglycine, a chemoenzymatic approach that combines the chemical synthesis of racemic α-aminonitrile with a highly selective enzymatic hydrolysis is employed. This method leverages a dynamic kinetic resolution to achieve yields far exceeding the 50% theoretical maximum of classical resolution.[9][10]

Mechanism and Rationale: Dynamic Kinetic Resolution

The process begins with the chemical Strecker synthesis, where benzaldehyde reacts with ammonia and potassium cyanide under mildly alkaline conditions to form racemic 2-phenylglycinonitrile (PGN).[10][11] This reaction is reversible, and the two enantiomers of the aminonitrile, (R)-PGN and (S)-PGN, exist in equilibrium.

The key to the asymmetric transformation is the introduction of a whole-cell biocatalyst expressing a highly (R)-specific nitrilase enzyme.[9][10] This enzyme selectively hydrolyzes (R)-PGN to the desired (R)-phenylglycine (R-PGA). The consumption of (R)-PGN disturbs the equilibrium. According to Le Châtelier's principle, the system responds by racemizing the remaining (S)-PGN back to the racemic mixture, continually supplying the (R)-enantiomer for the enzyme to convert. This concurrent racemization and selective hydrolysis allow for the theoretical conversion of 100% of the starting benzaldehyde into the desired (R)-phenylglycine with high enantiomeric excess (ee).[10][12]

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is adapted from methodologies described for the one-pot synthesis of (R)-phenylglycine.[10]

Step 1: In-Situ Preparation of Racemic 2-Phenylglycinonitrile (PGN)

-

Prepare a 500 mM ammonium acetate/NH₄OH buffer and adjust the pH to 9.5.

-

In a sealed reaction vessel maintained at 40°C, dissolve potassium cyanide (KCN) to a final concentration of 150 mM in the buffer.

-

With vigorous stirring, add benzaldehyde to a final concentration of 50 mM to initiate the reaction.

-

Continue stirring at 1,500 rpm for 120 minutes to allow for the formation of racemic PGN.

Step 2: Enzymatic Dynamic Kinetic Resolution

-

To the aqueous solution of racemic PGN prepared in-situ, add resting cells of a recombinant E. coli strain expressing a highly (R)-specific nitrilase.

-

Maintain the reaction mixture at a controlled temperature (e.g., 30-40°C) and pH (9.5) with continued stirring.

-

Monitor the reaction progress via HPLC, quantifying the consumption of PGN and the formation of (R)-phenylglycine.

-

Upon reaction completion (typically when PGN is no longer detected), terminate the reaction by acidifying the mixture, which also serves to precipitate the product.

-

Isolate the crude (R)-phenylglycine by filtration.

-

Purify the product by recrystallization from hot water or aqueous ethanol to remove any remaining impurities.[13]

Data Presentation: Chemoenzymatic Synthesis

| Parameter | Value/Range | Source |

| Substrates | Benzaldehyde, KCN, Ammonia | [10] |

| Biocatalyst | Recombinant E. coli with (R)-specific nitrilase | [9][10] |

| pH | 9.5 | [10] |

| Temperature | 40°C | [10] |

| Overall Yield | Up to 81% (from benzaldehyde) | [10] |

| Enantiomeric Excess (ee) | ≥ 95% | [10] |

Workflow Diagram: Chemoenzymatic Synthesis

References

- 1. data.epo.org [data.epo.org]

- 2. Buy this compound (EVT-295213) | 39878-87-0 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H9Cl2NO | CID 170253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Synthesis of amino acid chlorides - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Phenylglycine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 11. frontiersin.org [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

(R)-(-)-2-Phenylglycine Chloride Hydrochloride: A Comprehensive Technical Guide for the Advanced Synthesis Professional

Abstract

(R)-(-)-2-Phenylglycine chloride hydrochloride stands as a cornerstone chiral building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its rigid stereochemical configuration and versatile reactivity make it an invaluable precursor for the enantioselective synthesis of a multitude of complex molecular architectures. This guide provides an in-depth exploration of this crucial reagent, from its fundamental properties to its advanced applications, offering researchers, chemists, and drug development professionals a detailed resource to leverage its full synthetic potential. We will delve into its synthesis, mechanistic considerations in key reactions, and provide actionable protocols for its use as a chiral auxiliary and a direct building block in the construction of high-value chiral molecules.

Introduction: The Significance of Chiral Integrity in Synthesis

The principle of chirality is fundamental to the biological activity of countless pharmaceutical compounds. The specific three-dimensional arrangement of atoms in a molecule can dictate its efficacy, toxicity, and overall pharmacological profile.[1] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity in drug discovery and development.[1][2] Chiral building blocks, such as this compound, are instrumental in this endeavor.[1][3] They provide a reliable and efficient means to introduce and control stereochemistry throughout a synthetic sequence, obviating the need for often challenging and less economical chiral resolutions of racemic mixtures.[1][2]

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, offers a unique combination of a stereochemically defined α-carbon, a reactive acid chloride, and a protected amine.[3][4] This trifecta of functionality allows for its seamless integration into a variety of synthetic strategies, most notably in the construction of β-lactam antibiotics and other chiral heterocycles.[5][6]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Cl₂NO | [4][7] |

| Molecular Weight | 206.07 g/mol | [3][4][7] |

| CAS Number | 39878-87-0 | [3][4][7] |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Melting Point | Approximately 117-177 °C (decomposes) | [4][8] |

| Solubility | Soluble in water | [4] |

| Moisture Sensitivity | Sensitive to moisture; readily hydrolyzes | [4][7] |

Handling and Storage

Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[9] It is corrosive and can cause severe skin burns and eye damage.[7][9][10] Inhalation may lead to respiratory irritation or allergic reactions.[7][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when working with this compound.[9][10][11] All manipulations should be performed in a well-ventilated fume hood.[9][10][11]

Synthetic Routes and Availability

This compound is typically synthesized from its parent amino acid, (R)-(-)-2-Phenylglycine. The primary methods for obtaining the enantiomerically pure starting material include:

-

Resolution of a Racemic Mixture: This classical approach involves the use of a chiral resolving agent to form diastereomeric salts with racemic 2-phenylglycine, which can then be separated by fractional crystallization.[4][12]

-

Asymmetric Synthesis: Modern methods often employ chiral catalysts or auxiliaries to directly synthesize the desired (R)-enantiomer, offering a more efficient and atom-economical route.[2][4]

The final conversion to the acid chloride hydrochloride is commonly achieved by treating (R)-(-)-2-Phenylglycine with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), in an appropriate solvent.[13][14]

Figure 1: General synthetic pathways to this compound.

Applications in Asymmetric Synthesis

The utility of this compound in asymmetric synthesis is multifaceted. It can be employed as a chiral auxiliary to direct the stereochemical outcome of a reaction or incorporated directly as a chiral building block into the target molecule.

As a Chiral Auxiliary in β-Lactam Synthesis

One of the most prominent applications of (R)-phenylglycine derivatives is in the asymmetric synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[5][6] In the Staudinger synthesis, a ketene reacts with an imine in a [2+2] cycloaddition to form the β-lactam ring.[5][15] By using a chiral auxiliary derived from (R)-phenylglycine, the stereochemistry of the newly formed chiral centers can be effectively controlled.[5][16]

Experimental Protocol: Asymmetric Synthesis of a β-Lactam using a Chiral Auxiliary

This protocol is a generalized representation and may require optimization for specific substrates.

-

Preparation of the Chiral Auxiliary-Derived Ketene Precursor:

-

To a solution of (R)-(-)-2-Phenylglycine in an appropriate solvent, add a suitable protecting group for the amine, if necessary.

-

Convert the carboxylic acid to the corresponding acid chloride using a standard chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to yield the chiral ketene precursor.

-

-

[2+2] Cycloaddition:

-

In a flame-dried flask under an inert atmosphere, dissolve the desired imine in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the solution to -78 °C.

-

Slowly add a base (e.g., triethylamine) to the solution.

-

Add a solution of the chiral ketene precursor dropwise to the imine solution.

-

Allow the reaction to stir at -78 °C for several hours, then gradually warm to room temperature.

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched β-lactam.

-

-

Cleavage of the Chiral Auxiliary:

-

The chiral auxiliary can be cleaved under specific conditions (e.g., oxidative or reductive cleavage) to yield the final enantiomerically pure β-lactam.

-

Figure 2: Workflow for asymmetric β-lactam synthesis using a chiral auxiliary.

Direct Incorporation as a Chiral Building Block

This compound is a crucial intermediate in the industrial synthesis of several semi-synthetic antibiotics, such as ampicillin.[7][13] In these syntheses, the chiral phenylglycyl side chain is attached to the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core. The use of the enantiomerically pure (R)-isomer is critical for the biological activity of the final antibiotic.

Illustrative Reaction Scheme: Synthesis of Ampicillin

The acid chloride of the phenylglycine derivative reacts with the free amine of the β-lactam core in a nucleophilic acyl substitution reaction to form the amide linkage characteristic of these antibiotics.

Mechanistic Insights: The Role of Stereocontrol

The effectiveness of (R)-phenylglycine derivatives in asymmetric synthesis stems from their ability to induce stereocontrol through steric and electronic effects.[17] In the case of the Staudinger reaction, the chiral auxiliary attached to the ketene creates a diastereoselective environment for the approaching imine. The bulky phenyl group of the auxiliary blocks one face of the ketene, forcing the imine to attack from the less hindered face. This leads to the preferential formation of one diastereomer of the β-lactam product.[5]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined stereochemistry and predictable reactivity make it an indispensable component in the enantioselective synthesis of a wide range of chiral molecules, most notably in the pharmaceutical industry. A comprehensive understanding of its properties, handling requirements, and reaction mechanisms is essential for unlocking its full potential in the development of novel and improved therapeutic agents. The continued exploration of its applications will undoubtedly lead to further advancements in the field of asymmetric synthesis.

References

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy this compound (EVT-295213) | 39878-87-0 [evitachem.com]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C8H9Cl2NO | CID 170253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 39878-87-0 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. US5504250A - Process for the preparation of D-(-)-phenylglycine chloride hydrochloride - Google Patents [patents.google.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. scispace.com [scispace.com]

- 17. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stereochemistry and Application of (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Executive Summary

(R)-(-)-2-Phenylglycine chloride hydrochloride is a paramount chiral building block in the pharmaceutical industry, most notably for its role as a critical side-chain precursor in the synthesis of semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin.[1][2] Its utility is fundamentally dictated by the precise three-dimensional arrangement of its stereocenter. This guide provides an in-depth technical examination of this compound, intended for researchers, scientists, and drug development professionals. We will dissect the stereochemical nuances that govern its synthesis, the analytical methodologies required to validate its enantiomeric purity, and the practical considerations for its handling and application. The narrative moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust understanding of why specific experimental choices are made, thereby empowering scientists to optimize its use in complex synthetic pathways.

Section 1: Introduction - The Significance of Chiral Integrity

In modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. Enantiomers of the same compound can exhibit vastly different, and sometimes deleterious, biological effects. Consequently, the synthesis of enantiopure active pharmaceutical ingredients (APIs) relies on a toolkit of well-characterized, optically pure starting materials and intermediates.

This compound stands out as one such indispensable intermediate.[3] Its rigid stereochemical configuration is transferred during synthesis to the final drug molecule, directly influencing its ability to bind to biological targets. This guide serves as a comprehensive technical resource, exploring the compound from its foundational stereochemistry to its practical implementation, with a focus on the self-validating protocols and analytical rigor demanded in a regulated research and development environment.

Section 2: Molecular Profile and Physicochemical Properties

The compound is the hydrochloride salt of the (R)-enantiomer of 2-amino-2-phenylacetyl chloride. This dual nature—a reactive acyl chloride and a stable amine salt—is key to its function.

-

IUPAC Name: (2R)-2-amino-2-phenylacetyl chloride;hydrochloride[4][5]

-

CAS Number: 39878-87-0[3]

-

Molecular Formula: C₈H₉Cl₂NO[5]

The core structure features a stereogenic center at the α-carbon, directly bonded to a phenyl group, an amino group (protonated as an ammonium chloride), and the highly electrophilic carbonyl carbon of the acyl chloride. The bulky phenyl group's direct attachment to the α-carbon significantly restricts conformational freedom, a feature that can be exploited in stereoselective reactions.[6] The hydrochloride salt serves a dual purpose: it enhances water solubility and protects the nucleophilic amino group from self-reaction or undesired side reactions during synthesis and subsequent acylation steps.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 206.07 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | ~117-177 °C (decomposes) | [1][7] |

| Solubility | Soluble in water (hydrolyzes) | [1][4] |

| Stereochemistry | (R) or Dextrorotatory (-) configuration | [3][4] |

Section 3: The Stereochemical Core - Synthesis and Chiral Control

The synthesis of enantiomerically pure this compound is a two-stage process: first, securing the enantiopure (R)-(-)-2-Phenylglycine, and second, the chlorination of its carboxylic acid functionality. The first stage is the most critical stereochemical step.

Overview of Synthetic Strategy

Two primary strategies dominate the production of the chiral precursor: the classical resolution of a racemic mixture and, more recently, direct asymmetric synthesis.

Caption: Synthetic pathways to the target molecule.

Pathway A: Diastereomeric Resolution (The Industrial Workhorse)

This method leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of phenylglycine with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed which can be separated by fractional crystallization.[8]

Protocol 1: Classical Resolution of Racemic Phenylglycine using (+)-Camphorsulfonic Acid

-

Salt Formation: Dissolve racemic (DL)-phenylglycine and an equimolar amount of (+)-camphorsulfonic acid in a suitable solvent (e.g., water or methanol) with heating to ensure complete dissolution.[8][9]

-

Causality: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.

-

-

Selective Crystallization: Slowly cool the solution. The salt of D-(-)-phenylglycine with (+)-camphorsulfonic acid is typically less soluble and will precipitate out.[8]

-

Trustworthiness: The cooling rate must be controlled. Rapid cooling can trap impurities and the undesired diastereomer, reducing enantiomeric purity. Seeding the solution with a pure crystal can promote controlled crystallization.

-

-

Isolation: Filter the precipitated crystals and wash with a small amount of cold solvent to remove the mother liquor containing the soluble L-(+)-phenylglycine salt.

-

Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of phenylglycine (approx. pH 7) using a base (e.g., NaOH).[9] This neutralizes the acids, making the free (R)-phenylglycine insoluble, causing it to precipitate.

-

Recovery and Validation: Filter the solid (R)-(-)-2-Phenylglycine, wash with water, and dry. The enantiomeric purity should be confirmed at this stage using methods described in Section 5. The resolving agent in the filtrate can be recovered and recycled to improve process economy.[8]

Pathway B: Asymmetric Synthesis (The Elegant Approach)

Asymmetric synthesis creates the desired stereocenter in a controlled manner. The asymmetric Strecker synthesis using a chiral auxiliary is a powerful example.

This process utilizes (R)-phenylglycine amide as a chiral auxiliary.[10] In solution, the reaction of the auxiliary with an aldehyde and cyanide forms two diastereomeric amino nitriles that exist in equilibrium. However, one diastereomer is significantly less soluble and selectively crystallizes from the reaction mixture. According to Le Châtelier's principle, this selective removal drives the equilibrium towards the formation of the insoluble diastereomer, a process known as a crystallization-induced asymmetric transformation. This can result in a nearly quantitative conversion to a single diastereomer (>99:1 dr) in high chemical yield.[10] Subsequent hydrolysis removes the auxiliary and converts the nitrile to the carboxylic acid, yielding the desired (R)-phenylglycine.

Final Step: Chlorination

The conversion of the enantiopure amino acid to the acyl chloride is achieved using standard chlorinating agents.

A robust method involves suspending (R)-(-)-phenylglycine in a non-chlorinated solvent (e.g., p-xylene) and first treating it with dry hydrogen chloride gas.[2] This forms the D-(-)-phenylglycine hydrochloride in situ. The purpose is to protect the amino group by protonating it, preventing it from acting as a nucleophile. Subsequently, a chlorinating agent such as phosphorus pentachloride (PCl₅) is added to convert the carboxylic acid to the acyl chloride, yielding the final product which can be isolated by filtration.[2]

Section 4: Reactivity, Stability, and Handling

The utility of this compound is derived from the high reactivity of the acyl chloride group. However, this same reactivity necessitates stringent handling and storage protocols.

The Acyl Chloride Moiety: A Highly Reactive Electrophile

Acyl chlorides are among the most reactive carboxylic acid derivatives.[11] The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Caption: Reactivity profile of the acyl chloride moiety.

This reactivity is precisely why it is an excellent acylating agent for creating the amide bond in the synthesis of antibiotics. However, it also means the compound is extremely sensitive to moisture.

Stability Profile & Handling Protocols

The primary degradation pathway is hydrolysis, which occurs readily upon exposure to atmospheric moisture, converting the acyl chloride back to the parent carboxylic acid and releasing HCl gas.[4][12] This is often observed as fuming when the container is opened.[12] While the aromatic phenyl group offers some resonance stabilization compared to simple aliphatic acyl chlorides, the compound is still considered highly moisture-sensitive.[13][14]

| Acyl Chloride Type | Relative Stability | Rationale | Reference(s) |

| Aliphatic (e.g., Acetyl Chloride) | Low | Lacks electronic stabilization, highly electrophilic carbonyl. | [13] |

| Aromatic (e.g., Benzoyl Chloride) | High | Phenyl ring delocalizes positive charge on the carbonyl carbon via resonance, reducing electrophilicity. | [13][14] |

Field-Proven Handling & Storage Protocol:

-

Anhydrous Conditions: Always handle in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).

-

Proper Storage: Store in a tightly sealed container, preferably with a PTFE-lined cap, in a desiccator away from moisture and heat.

-

Avoid Cross-Contamination: Use clean, dry glassware and syringes. Any residual water will rapidly degrade the material.

-

Working Aliquots: For frequent use, it is best practice to transfer a smaller working quantity from the main stock bottle to a separate vial. This minimizes the exposure of the bulk material to the atmosphere.[15]

Section 5: Analytical Control for Quality Assurance

For an intermediate used in API synthesis, rigorous analytical control is non-negotiable. The most critical quality attribute for this compound is its enantiomeric purity or enantiomeric excess (e.e.).

The Imperative of Enantiomeric Purity

The (S)-enantiomer is considered a process-related impurity. Regulatory guidelines require that such impurities be quantified and controlled.[16] An effective analytical method must be able to detect and quantify a very small amount of the undesired (S)-enantiomer in the presence of a large excess of the (R)-enantiomer.[16]

Caption: Analytical workflow for chiral purity verification.

Methodology for Enantiomeric Excess (e.e.) Determination

Due to the compound's reactivity, analysis is typically performed on its more stable hydrolysis product, phenylglycine.

Protocol 2: Chiral HPLC for Direct Enantiomeric Separation

This is the most direct and common approach.

-

Sample Preparation: Carefully hydrolyze a known quantity of this compound to its parent amino acid by dissolving it in the mobile phase or a suitable aqueous buffer.

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP). Chiral crown ether-based columns have shown excellent separation for phenylglycine derivatives.[17]

-

Method Parameters:

-

Mobile Phase: Typically an acidic aqueous solution (e.g., perchloric acid) with an organic modifier like methanol. The pH and modifier concentration are critical for achieving resolution.[17]

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm).

-

-

Analysis: Inject the prepared sample. The (R) and (S) enantiomers will interact differently with the CSP, resulting in different retention times and two separated peaks. The e.e. is calculated from the integrated area of the two peaks: e.e. (%) = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.

-

Trustworthiness: A racemic standard of phenylglycine must be run to confirm peak identity and demonstrate the column's ability to resolve the enantiomers.

-

Protocol 3: Indirect Analysis via Diastereomer Formation with NMR

This method converts the enantiomers into diastereomers, which can be distinguished by high-resolution NMR spectroscopy.

-

Sample Preparation: Hydrolyze the acyl chloride to phenylglycine as in the previous protocol. Thoroughly dry the resulting amino acid.

-

Derivatization: React the amino acid sample with a highly pure chiral derivatizing agent (CDA), such as Mosher's acid chloride or a chiral boronic acid.[18] The reaction creates two diastereomeric products (e.g., amides or esters).

-

Causality: The CDA must be of very high enantiomeric purity itself, as any impurity will lead to an inaccurate result.[19] The reaction must proceed to completion to avoid kinetic resolution, which would skew the measured ratio.

-

-

NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

-

Quantification: The different spatial environments of the diastereomers will cause specific protons in each to have slightly different chemical shifts.[18] Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in each diastereomer. The enantiomeric ratio is determined by integrating these two signals.

Section 6: Applications in Drug Development

The primary application of this compound is as a key raw material for the side chain of several blockbuster semi-synthetic antibiotics.[2]

-

Ampicillin & Amoxicillin: The (R)-α-aminophenylacetyl side chain is attached to the 6-aminopenicillanic acid (6-APA) core.

-

Cephalexin & Cefadroxil: The same side chain is attached to the 7-aminocephalosporanic acid (7-ACA) nucleus.

Beyond antibiotics, its utility as a versatile chiral building block allows for its incorporation into a variety of more complex molecules targeting conditions of the central nervous system and cardiovascular diseases.[1][3] It can also be used in its own right as a resolving agent to separate other racemic compounds.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the construction of complex, life-saving medicines. A comprehensive understanding of its stereochemistry, from the methods used to establish its chiral center to the analytical techniques that confirm its purity, is essential for any scientist working in drug development. Its high reactivity, while a challenge for handling, is the very source of its synthetic power. By adhering to the robust synthetic, analytical, and handling protocols outlined in this guide, researchers can effectively and safely leverage this critical molecule to advance their research and development objectives.

References

- 1. Buy this compound (EVT-295213) | 39878-87-0 [evitachem.com]

- 2. data.epo.org [data.epo.org]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C8H9Cl2NO | CID 170253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 7. This compound | 39878-87-0 [chemicalbook.com]

- 8. Resolution processes [kesselssa.com]

- 9. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fiveable.me [fiveable.me]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. cris.unibo.it [cris.unibo.it]

- 17. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unisa.it [iris.unisa.it]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

solubility of (R)-(-)-2-Phenylglycine chloride hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of (R)-(-)-2-Phenylglycine Chloride Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in the synthesis of various pharmaceutical compounds, including semi-synthetic antibiotics like Pivampicillin.[1] Its utility in synthetic organic chemistry is profoundly influenced by its solubility in different organic solvents, which dictates reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 39878-87-0). We delve into the theoretical principles governing its solubility, present the available qualitative data, and offer a detailed, field-proven experimental protocol for researchers to determine its solubility in specific solvent systems. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Introduction to this compound

This compound, systematically named (2R)-2-amino-2-phenylacetyl chloride hydrochloride, is a derivative of the non-proteinogenic amino acid phenylglycine.[2] The presence of a chiral center at the alpha-carbon makes it a valuable intermediate in asymmetric synthesis, where stereochemical control is paramount.[3] As a hydrochloride salt, its physicochemical properties, particularly solubility, are significantly altered compared to its free base form, enhancing its utility in certain applications while limiting it in others. Understanding its solubility profile is a critical first step in reaction design, process development, and formulation.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₉Cl₂NO[4]

-

Molecular Weight: 206.07 g/mol [4]

-

Appearance: Typically a white to pale brown crystalline powder.[2][4]

-

Melting Point: Approximately 117 °C (with decomposition).[4]

-

Key Feature: The compound is moisture-sensitive and can readily hydrolyze in water to form D-phenylglycine.[2][4] This necessitates handling under an inert atmosphere.

The Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of solute-solvent interactions. For this compound, its structure as an amino acid hydrochloride salt is the dominant factor.

Causality Behind Solubility Characteristics:

-

Ionic Nature: The presence of the hydrochloride salt imparts a significant ionic character to the molecule. In solution, it can exist as a charged species. This high polarity dictates that it will be most soluble in polar solvents capable of solvating the ions effectively. The general principle of "like dissolves like" is central here; the polar solute dissolves in polar solvents.

-

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the ammonium group, -NH₃⁺) and acceptors (the carbonyl oxygen and chloride ion). Solvents that can participate in hydrogen bonding (protic solvents like water and alcohols, and some aprotic polar solvents) are expected to be better solvents for this compound.

-

Van der Waals Forces: The phenyl group is nonpolar and will interact via weaker van der Waals forces. In a competition between the strong ionic interactions and these weaker forces, the former dominates. This is why the compound is predicted to have, and is reported to have, poor solubility in nonpolar solvents that primarily interact through van der Waals forces.[3]

Based on these principles, we can predict a solubility trend: Polar Protic Solvents > Polar Aprotic Solvents >> Nonpolar Solvents

Qualitative Solubility Profile

| Solvent Class | Solvent | Solubility | Reference(s) |

| Polar Protic | Water | Soluble (though it readily hydrolyzes) | [2][3][4] |

| Polar Aprotic | Dimethylsulfoxide (DMSO) | Soluble | [4] |

| Nonpolar Solvents | (e.g., Hexane, Toluene) | Insoluble | [3] |

This table reflects the publicly available data at the time of writing. For unlisted solvents, experimental determination is necessary.

Experimental Protocol for Determining Thermodynamic Solubility

Given the scarcity of quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent system. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Equipment:

-

This compound

-

Solvent of interest (analytical grade or higher)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or agitator

-

Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: a. Add an excess amount of this compound to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution is formed. b. Record the exact weight of the compound added. c. Add a precise volume of the chosen solvent to the vial.

-

Equilibration: a. Securely cap the vials. b. Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). c. Agitate the vials at a constant speed. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus). For hydrochloride salts, 24-48 hours is often sufficient.

-

Sample Collection and Preparation: a. Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility. d. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the calibrated range of the analytical method.

-

Analysis: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the prepared sample(s) using a validated analytical method, such as HPLC. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Data Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration of the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as mg/mL or g/100 mL.

This self-validating protocol ensures accuracy by confirming that equilibrium has been reached and by using a validated, quantitative analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

The solubility of this compound is governed by its highly polar, ionic nature as an amino acid hydrochloride salt. It is known to be soluble in polar solvents like water and DMSO and insoluble in nonpolar organic solvents.[3][4] For applications requiring its use in other solvent systems, direct experimental determination of solubility is essential. The provided shake-flask protocol offers a robust and reliable method for obtaining accurate quantitative solubility data, empowering researchers to optimize their synthetic processes and make informed decisions in drug development.

References

A-WHITE-PAPER-ON-THE-MOISTURE-SENSITIVITY-OF-(R)-(-)-2-PHENYLGLYCINE-CHLORIDE-HYDROCHLORIDE

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-(-)-2-Phenylglycine chloride hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its utility, however, is intrinsically linked to its high sensitivity to moisture. This technical guide provides a comprehensive overview of the challenges associated with the hygroscopicity of this compound. We will delve into the chemical mechanisms of its degradation via hydrolysis, outline robust analytical methods for quantifying moisture and assessing stability, and detail field-proven protocols for its handling, storage, and use. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout the research and development lifecycle, thereby mitigating risks to experimental outcomes, product quality, and project timelines.

Introduction: The Criticality of a Moisture-Sensitive Building Block

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, holds a significant position in medicinal chemistry.[2][3] Its defined stereochemistry is fundamental to its role in asymmetric synthesis, where it serves as a key intermediate for various active pharmaceutical ingredients (APIs), including semi-synthetic penicillins.[4] The compound's structure features a highly reactive acyl chloride functional group. While this reactivity is beneficial for synthesis, it also renders the compound extremely susceptible to degradation by water.[5][6]

Furthermore, as a hydrochloride salt, the compound exhibits hygroscopic tendencies, readily attracting and absorbing atmospheric moisture.[7][8] This propensity for water uptake can trigger a cascade of undesirable events, including chemical degradation, alteration of physical properties, and compromised reaction stoichiometry.[9][10] Understanding and controlling the moisture sensitivity of this compound is therefore not merely a matter of procedural diligence but a fundamental requirement for ensuring the validity of experimental results and the quality of the final drug product.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before exploring its moisture sensitivity.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-amino-2-phenylacetyl chloride;hydrochloride | [11] |

| CAS Number | 39878-87-0 | [2][4] |

| Molecular Formula | C₈H₉Cl₂NO | [2][11] |

| Molecular Weight | 206.07 g/mol | [2][11] |

| Appearance | White to off-white or pale brown crystalline powder | [1][2][12] |

| Melting Point | ~117-177 °C (decomposes) | [2][4] |

| Sensitivity | Moisture Sensitive | [2][4][12] |

The Chemistry of Moisture Sensitivity: Mechanisms and Consequences

The instability of this compound in the presence of water is governed by two primary chemical features: the electrophilic acyl chloride and the hygroscopic nature of the hydrochloride salt.

Mechanism of Hydrolysis: A Nucleophilic Attack

The core of the degradation process is the hydrolysis of the acyl chloride functional group. This reaction proceeds via a nucleophilic addition-elimination mechanism.[5][13]

-

Nucleophilic Addition: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[13][14]

-

Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[5][14]

-

Deprotonation: A final proton transfer from the oxonium ion to a base (such as another water molecule) yields the final products: (R)-(-)-2-Phenylglycine and hydrochloric acid (HCl).[14]

This rapid and often vigorous reaction irreversibly consumes the starting material, leading to a loss of potency and the generation of impurities.[6]

Caption: Mechanism of Acyl Chloride Hydrolysis.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt enhances the compound's affinity for water. Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][15] This property effectively increases the local concentration of water molecules around the solid particles, creating a microenvironment ripe for the hydrolysis reaction to initiate, even under seemingly dry conditions.[8]

Consequences of Degradation

Uncontrolled moisture exposure leads to significant negative consequences in a drug development setting:

-

Inaccurate Stoichiometry: If a portion of the acyl chloride has hydrolyzed, the actual amount of active reagent is lower than the weighed mass. This leads to incomplete reactions, lower yields, and difficulties in purification.

-

Altered Impurity Profile: The degradation product, (R)-(-)-2-Phenylglycine, becomes a process-related impurity that must be monitored and controlled in the final API.

-

Physical Changes: The absorption of water can cause the crystalline powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle, weigh, and dispense accurately.[7]

-

Safety Hazards: The hydrolysis reaction liberates corrosive hydrogen chloride gas, which can pose a risk to personnel and equipment.[16]

Analytical Methods for Stability and Moisture Assessment

To manage moisture sensitivity effectively, robust analytical methods are required to quantify water content and monitor for degradation.

Quantifying Moisture Content: Karl Fischer Titration

Karl Fischer (KF) titration is the gold-standard method for determining the water content in pharmaceutical materials due to its high accuracy, precision, and selectivity for water.[][18] The method is based on a chemical reaction where iodine stoichiometrically reacts with water.[19]

-

Volumetric KF: Suitable for samples with a water content above 0.1%. A KF reagent of a known concentration (titer) is added to the sample until all the water has been consumed.[20]

-

Coulometric KF: Ideal for samples with very low water content (down to parts-per-million levels). Iodine is generated electrochemically in situ during the titration.[21]

Given the reactive nature of the acyl chloride, care must be taken to select a KF solvent system (e.g., anhydrous methanol or specialized reagents) that dissolves the sample without reacting with it.[22]

Monitoring Degradation: Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and quantifying the amount of its hydrolytic degradation product, (R)-(-)-2-Phenylglycine.

A well-developed reverse-phase HPLC method can effectively separate the more polar phenylglycine from the parent acyl chloride. UV detection is typically suitable, as both compounds contain a phenyl chromophore.[23][24][25] Method validation should demonstrate specificity, linearity, accuracy, and precision for both the parent compound and its key degradant.

Experimental Protocols

The following protocols provide step-by-step methodologies for key analytical assessments.

Protocol: Determination of Water Content by Volumetric Karl Fischer Titration

-

Objective: To accurately quantify the water content of a sample of this compound.

-

Instrumentation: Volumetric Karl Fischer Titrator.

-

Reagents:

-

Anhydrous Methanol (Karl Fischer grade)

-

One-component Karl Fischer reagent (e.g., Aquagent® Composite 5)

-

Certified Water Standard (e.g., Sodium Tartrate Dihydrate)

-

-

Procedure:

-

System Preparation: Fill the titrator burette with the KF reagent and condition the titration vessel containing anhydrous methanol until a stable, low-drift endpoint is achieved.

-

Titer Determination: Accurately weigh an appropriate amount of the water standard and add it to the vessel. Titrate to the endpoint. Repeat at least three times to determine the precise titer (mg H₂O / mL reagent). The relative standard deviation (RSD) should be ≤ 2%.

-

Sample Analysis: In an inert atmosphere (glovebox), accurately weigh approximately 100-200 mg of the this compound sample directly into the conditioned titration vessel.

-

Titration: Immediately begin the titration, allowing the sample to dissolve and react until a stable endpoint is reached.

-

Calculation: The instrument's software will calculate the percentage of water based on the sample weight, volume of titrant consumed, and the predetermined titer.

-

-

Causality: Weighing the sample directly into the vessel within a glovebox is critical to prevent moisture uptake from the ambient atmosphere between weighing and analysis, which would lead to erroneously high results.

Protocol: HPLC Purity Assay for Hydrolytic Degradation

-

Objective: To separate and quantify this compound and its hydrolysis product, (R)-(-)-2-Phenylglycine.

-

Instrumentation: HPLC system with a UV/DAD detector.

-

Method Parameters (Example):

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase chemistry provides good retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine groups. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is necessary to elute both the polar degradant and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | 210 nm | Wavelength where both the parent and degradant exhibit strong absorbance. |

| Injection Vol. | 10 µL |

-

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of (R)-(-)-2-Phenylglycine in the mobile phase.

-

Sample Preparation: Crucially, sample preparation must be performed immediately before analysis to minimize hydrolysis in the aqueous sample diluent. In an inert atmosphere, accurately weigh the this compound sample and dissolve it in a minimal amount of anhydrous acetonitrile before diluting to the final concentration with the mobile phase.

-

Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standards and samples.

-

Quantification: Identify peaks based on the retention times of the reference standards. Calculate the area percent of the degradation product relative to the total peak area.

-

Caption: Experimental Workflow for Stability Assessment.

Best Practices for Handling and Storage

Strict adherence to proper handling and storage protocols is paramount to preserving the integrity of this compound.[26]

Storage

-

Primary Container: Always keep the compound in its original, tightly sealed container.[27] Many suppliers use specialized packaging like Sure/Seal™ bottles designed for air- and moisture-sensitive reagents.

-

Secondary Containment: Store the primary container inside a secondary container, such as a desiccator containing an active desiccant (e.g., silica gel, Drierite).[26] The desiccator should be placed in a cool, dry, and well-ventilated area, away from sources of heat and incompatible materials like strong bases.[27][28]

-

Inert Atmosphere: For long-term storage or for highly critical applications, storing the container within a nitrogen-purged glovebox provides the highest level of protection.

Handling and Dispensing

-

Inert Environment: All manipulations, especially weighing and dispensing, must be performed under an inert atmosphere.[29]

-

Glovebox: The ideal environment, providing a continuously dry, inert atmosphere.

-

Nitrogen Bag/Glove Bag: A more economical alternative for creating a temporary inert environment.

-

-

Tools and Glassware: Use only oven-dried glassware and clean, dry spatulas and tools.[30]

-

Rapid Operations: Minimize the time the container is open, even within an inert environment.

-

Quenching: Any residual material or contaminated glassware should be quenched cautiously by slowly adding it to a stirred solution of an alcohol (like isopropanol) or a basic solution to safely neutralize the reactive acyl chloride.[31]

Caption: Decision Tree for Safe Handling Environments.

Conclusion

The moisture sensitivity of this compound is a defining characteristic that presents significant challenges but can be effectively managed through a combination of chemical understanding, robust analytical control, and rigorous handling protocols. Its reactivity with water necessitates the use of inert atmosphere conditions for all manipulations and storage within desiccated environments. Analytical techniques such as Karl Fischer titration and HPLC are indispensable tools for quality control, allowing for the precise determination of water content and the monitoring of hydrolytic degradation. By implementing the best practices outlined in this guide, researchers and drug development professionals can ensure the material's integrity, leading to more reliable scientific outcomes and the consistent production of high-quality pharmaceutical intermediates.

References

- 1. guidechem.com [guidechem.com]

- 2. Buy this compound (EVT-295213) | 39878-87-0 [evitachem.com]

- 3. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 39878-87-0 [chemicalbook.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]